Cas no 2228296-10-2 (2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine)

2-(5-フルオロ-2-メトキシ-4-メチルフェノキシ)エタン-1-アミンは、有機合成中間体として重要な化合物です。この化合物は、フェノキシエチルアミン骨格にフッ素、メトキシ、メチル基が導入された構造を持ち、医薬品や農薬の原料としての応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、生体利用能の改善が可能です。また、メトキシ基とメチル基の位置特異的配置は、分子の立体電子効果を最適化し、標的タンパク質との親和性向上に寄与します。高い純度と安定性を備えており、研究用途に適しています。

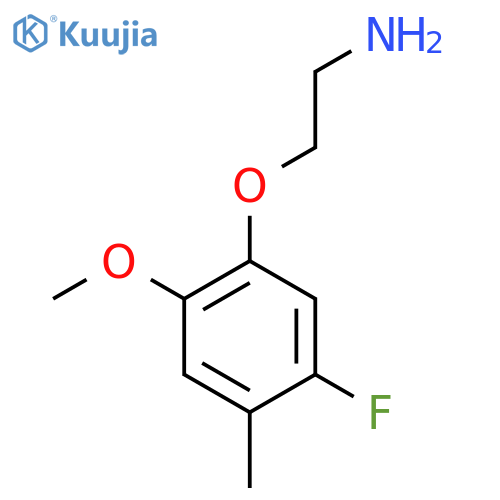

2228296-10-2 structure

商品名:2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine

- EN300-1760220

- 2228296-10-2

-

- インチ: 1S/C10H14FNO2/c1-7-5-9(13-2)10(6-8(7)11)14-4-3-12/h5-6H,3-4,12H2,1-2H3

- InChIKey: ZERCQFJGVBZKRI-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=C(C=C1C)OC)OCCN

計算された属性

- せいみつぶんしりょう: 199.10085685g/mol

- どういたいしつりょう: 199.10085685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 44.5Ų

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1760220-0.5g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 0.5g |

$1385.0 | 2023-09-20 | ||

| Enamine | EN300-1760220-2.5g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 2.5g |

$2828.0 | 2023-09-20 | ||

| Enamine | EN300-1760220-0.1g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 0.1g |

$1269.0 | 2023-09-20 | ||

| Enamine | EN300-1760220-1g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 1g |

$1442.0 | 2023-09-20 | ||

| Enamine | EN300-1760220-10.0g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 10g |

$6205.0 | 2023-05-27 | ||

| Enamine | EN300-1760220-1.0g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 1g |

$1442.0 | 2023-05-27 | ||

| Enamine | EN300-1760220-0.05g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 0.05g |

$1212.0 | 2023-09-20 | ||

| Enamine | EN300-1760220-5g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 5g |

$4184.0 | 2023-09-20 | ||

| Enamine | EN300-1760220-5.0g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 5g |

$4184.0 | 2023-05-27 | ||

| Enamine | EN300-1760220-0.25g |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |

2228296-10-2 | 0.25g |

$1328.0 | 2023-09-20 |

2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine 関連文献

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

2228296-10-2 (2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬